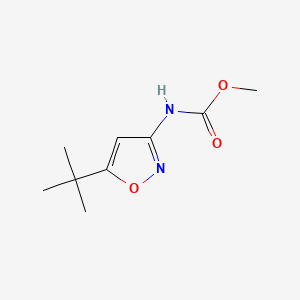
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of tyrosine, one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) on the benzene ring, which are attached to the third and fourth positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Hydroxylation and Methoxylation: Starting from phenylalanine, the amino acid can be hydroxylated to produce tyrosine, followed by methoxylation to introduce the methoxy group at the appropriate position.
Biosynthesis: In biological systems, the compound can be produced through enzymatic pathways involving tyrosine hydroxylase and phenylalanine hydroxylase enzymes.
Industrial Production Methods: In an industrial setting, the compound can be produced through chemical synthesis involving the following steps:
Friedel-Crafts Alkylation: The benzene ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Hydroxylation and Methoxylation: The alkylated product undergoes hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.
化学反応の分析
Types of Reactions: 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents such as bromine (Br₂) and iodine (I₂).
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
作用機序
The compound exerts its effects through various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can participate in signal transduction pathways, influencing cellular processes.
類似化合物との比較
3-Methoxytyrosine
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGVVCBJDUZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)
